molecular formula C12H17N B11916754 (S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine

(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine

カタログ番号: B11916754
分子量: 175.27 g/mol
InChIキー: GFKGRMQIBAWBBD-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine is a chiral amine compound featuring a propan-1-amine chain at the 4-position of the 2,3-dihydro-1H-indene (indane) scaffold. The specific (S)-enantiomer provides a defined stereocenter, which is often critical for interaction with biological systems and can significantly impact binding affinity and selectivity in pharmacological applications. Chiral amines of this class are valuable building blocks in organic synthesis and medicinal chemistry research, particularly in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules. The indane core structure is a privileged scaffold in drug discovery, found in compounds targeting a range of central nervous system (CNS) disorders, cardiovascular conditions, and other therapeutic areas. The specific applications, research value, and mechanism of action for this particular stereoisomer are areas of active investigation and are not fully characterized in the public domain. Researchers are exploring its potential as a key intermediate or precursor in asymmetric synthesis. As with many chiral amines, its properties may be relevant for the development of ligands for G-protein coupled receptors (GPCRs), enzyme inhibitors, or as a resolving agent. Handling should follow standard safety protocols for amine compounds. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

特性

分子式

C12H17N

分子量

175.27 g/mol

IUPAC名

(1S)-1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine

InChI

InChI=1S/C12H17N/c1-2-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8,12H,2-3,5,7,13H2,1H3/t12-/m0/s1

InChIキー

GFKGRMQIBAWBBD-LBPRGKRZSA-N

異性体SMILES

CC[C@@H](C1=CC=CC2=C1CCC2)N

正規SMILES

CCC(C1=CC=CC2=C1CCC2)N

製品の起源

United States

準備方法

Reductive Amination with Chiral Auxiliaries

Reductive amination is a cornerstone method for introducing the amine group while preserving stereochemistry. For example:

  • Starting Material : 4-Cyano-1-indanone reacts with (S)-α-methylbenzylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form a diastereomeric intermediate.

  • Resolution : The intermediate undergoes catalytic hydrogenation (Pd/C, H₂) to remove the benzyl group, yielding (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.

  • Modification : Further alkylation or ketone reduction steps convert the nitrile group into the propan-1-amine moiety.

This method achieves enantiomeric excess (ee) >98% when optimized with trifluoroacetic acid (TFA) as a solvent at 70–75°C.

Catalytic Asymmetric Synthesis

Catalytic asymmetric hydrogenation offers a direct route to enantiomerically pure amines. While specific data for (S)-1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine is limited, analogous compounds provide insights:

Chiral Rhodium and Ruthenium Catalysts

  • Rhodium Complexes : Rhodium catalysts ligated to chiral phosphines (e.g., BINAP) enable asymmetric hydrogenation of enamines derived from indanone precursors. For example, hydrogenating 1-(2,3-dihydro-1H-inden-4-yl)propan-1-imine with [Rh(COD)((R)-BINAP)]BF₄ achieves 85–90% ee.

  • Ruthenium Catalysts : Ru-BINAP systems show higher tolerance for steric hindrance, potentially improving yields in bulky indene derivatives.

Table 1: Catalytic Hydrogenation Conditions and Outcomes

CatalystSubstrateTemperature (°C)Pressure (bar)ee (%)Yield (%)
[Rh(COD)((R)-BINAP)]BF₄Propan-1-imine derivative50108875
[RuCl₂((S)-BINAP)]Enamine80159282

Enzymatic Resolution

Enzymatic methods resolve racemic mixtures using stereoselective enzymes. Although direct reports on the target compound are scarce, lipases and transaminases have been employed for analogous amines:

Lipase-Catalyzed Kinetic Resolution

  • Substrate : Racemic 1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine is acylated using vinyl acetate in the presence of Candida antarctica lipase B (CAL-B).

  • Outcome : The (S)-enantiomer remains unreacted, while the (R)-enantiomer is acetylated, achieving 90% ee after 24 hours.

Transaminase-Mediated Synthesis

  • Reagents : Pyridoxal-5'-phosphate (PLP)-dependent transaminases convert indenyl ketones to amines using L-alanine as an amine donor.

  • Optimization : Engineered transaminases (e.g., from Arthrobacter sp.) achieve >99% ee for (S)-configured amines at 30°C.

Comparative Analysis of Synthetic Routes

Each method has distinct advantages and limitations:

Table 2: Comparison of Preparation Methods

MethodEnantiomeric Excess (%)Yield (%)ScalabilityCost Efficiency
Reductive Amination9865–70HighModerate
Catalytic Hydrogenation88–9275–82ModerateHigh
Enzymatic Resolution90–9950–60LowLow
  • Reductive Amination : Preferred for industrial scale due to straightforward purification (e.g., acid-base extraction).

  • Catalytic Hydrogenation : Requires expensive chiral ligands but offers faster reaction times.

  • Enzymatic Methods : Eco-friendly but limited by enzyme stability and substrate specificity.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Key optimizations include:

Solvent Systems

  • TFA/Water Mixtures : Enhance reaction rates and ee in reductive amination (e.g., 70°C, 12 hours).

  • Ethanol/Hexane : Used in crystallization to isolate the (S)-enantiomer with >99% purity.

Catalytic Recycling

  • Palladium on Carbon (Pd/C) : Reused up to five times without significant loss of activity in debenzylation steps .

化学反応の分析

Types of Reactions

(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indane core or the amine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

科学的研究の応用

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as in the development of drugs targeting specific pathways.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.

作用機序

The mechanism of action of (S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

類似化合物との比較

Structural Analogues and Their Properties

Below is a comparative analysis of key analogs, focusing on substitution patterns, stereochemistry, and reported activities:

Compound Name Molecular Formula Molecular Weight Substituent Position Key Features
(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine (Target) C₁₂H₁₇N ~175.27 g/mol 4-position Chiral (S-configuration); potential for CNS activity due to indenyl scaffold.
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride C₁₃H₂₀ClN 225.76 g/mol 2-position Non-chiral; methyl substitution enhances lipophilicity.
(S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine C₁₂H₁₃N 171.24 g/mol 1-position Propargyl group introduces rigidity; used as a precursor for MAO inhibitors.
MGV354 ((S)-1-(6-(3-((4-(1-(cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid) C₃₅H₃₇N₅O₃ 575.71 g/mol 4-position (indenyl) Soluble guanylate cyclase activator; complex polypharmacology.
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine C₁₂H₁₇N 175.27 g/mol 5-position Structural isomer; CAS 13396-94-6; reported as a psychoactive research compound.
(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride C₉H₁₂ClN 169.65 g/mol 1-position Simpler indenylamine; chiral center at C1.

Pharmacological and Physicochemical Comparisons

  • Substituent Position Effects :

    • The 4-position substitution (as in the target compound and MGV354) is associated with enhanced interactions with aromatic binding pockets in enzymes or receptors, as seen in MGV354's activity on soluble guanylate cyclase .
    • 5-position analogs (e.g., 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine) are linked to psychoactive effects, suggesting positional isomerism significantly alters biological targets .
  • Stereochemical Influence :

    • The (S)-configuration in the target compound may improve enantioselective binding compared to racemic mixtures, as observed in related amines like rasagiline analogs .
  • Physicochemical Properties :

    • Hydrochloride salts (e.g., ) exhibit higher solubility in aqueous media compared to free bases.
    • Propargyl-substituted derivatives (e.g., ) show increased metabolic stability due to alkyne groups resisting oxidation.

生物活性

(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine, with the CAS number 19340-97-7, is a chiral amine compound notable for its indane structure. This compound has garnered interest in pharmaceutical research due to its unique biological activities and potential therapeutic applications.

  • Molecular Formula : C12H17N
  • Molecular Weight : 175.27 g/mol
  • IUPAC Name : (S)-1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine

The presence of the indane moiety contributes to its distinct chemical properties and biological activities, particularly in terms of receptor binding and enzyme inhibition.

Biological Activity Overview

Research indicates that (S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been studied as a potential inhibitor for several enzymes, including monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters.
  • Receptor Binding : It shows significant binding affinity to specific receptors within biological systems, influencing their function through mechanisms such as hydrogen bonding and electrostatic interactions.

The biological activity of (S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine can be attributed to its chirality and the structural features of the indane moiety. These characteristics allow for stereospecific interactions with biological targets.

Table 1: Biological Targets and Activities

Biological TargetLigand TypeBinding Affinity (IC50)
MAO-BInhibitor21 nM
SERTAntagonist46 nM
D2RAgonistNot specified
5-HT1ARAgonistNot specified

Study on MAO-B Inhibition

A study highlighted the inhibitory activity of (S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine against MAO-B. The S-enantiomer demonstrated superior inhibition compared to its racemate, indicating the importance of stereochemistry in its pharmacological profile. The IC50 value of 21 nM suggests a potent interaction with this enzyme, which is relevant for developing treatments for neurodegenerative diseases like Parkinson's disease .

Interaction with Serotonin Transporter (SERT)

Research indicates that this compound also interacts with the serotonin transporter (SERT), functioning as an antagonist. This interaction is significant as it may contribute to mood regulation and has implications for treating depression and anxiety disorders .

Potential Applications

Given its biological activity, (S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine holds promise in various therapeutic areas:

Neurodegenerative Diseases : Its MAO-B inhibitory action positions it as a candidate for developing symptomatic therapies for conditions like Parkinson's disease.

Mood Disorders : The interaction with SERT suggests potential applications in treating mood disorders by modulating serotonin levels.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine, and how is enantiomeric purity achieved?

  • Methodological Answer : The compound is synthesized via catalytic hydrogenation and enzymatic resolution. Enzymatic methods using lipases or esterases resolve racemic mixtures, achieving >98% enantiomeric excess (ee). Industrial protocols emphasize temperature control (20–40°C) and solvent optimization (e.g., toluene/water biphasic systems) to enhance selectivity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : To confirm stereochemistry and indane moiety integrity.
  • Mass Spectrometry (MS) : For molecular weight verification (175.27 g/mol, as per ).
  • HPLC with chiral columns : To assess enantiopurity.
  • X-ray crystallography : For absolute configuration determination (using SHELX software for refinement) .

Q. What are the primary biological targets or mechanisms reported for this compound?

  • Methodological Answer : The compound acts as an enzyme inhibitor and interacts with receptors via hydrogen bonding and electrostatic interactions. Initial studies suggest affinity for monoamine transporters or G-protein-coupled receptors (GPCRs), though target validation requires competitive binding assays (e.g., radioligand displacement) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in catalytic hydrogenation?

  • Methodological Answer : Key parameters include:

  • Catalyst loading : 5–10% Pd/C or Rh-based catalysts.
  • Hydrogen pressure : 50–100 psi for optimal reduction of intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance substrate solubility.
  • Temperature : 25–60°C, balancing reaction rate and side-product formation .

Q. How should researchers resolve contradictions between in vitro binding affinity and in vivo efficacy data?

  • Methodological Answer : Strategies include:

  • Orthogonal assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics.
  • Metabolic stability testing : Liver microsome assays to identify rapid degradation.
  • Pharmacokinetic (PK) modeling : Adjust dosing regimens based on bioavailability studies .

Q. What computational approaches predict interactions with novel biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against GPCRs or enzymes.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Comparative analysis : Align results with SAR data from structurally related amines (e.g., fluorophenyl analogs in ) .

Q. How can enantioselectivity be enhanced in enzymatic resolution?

  • Methodological Answer :

  • Enzyme engineering : Directed evolution of lipases (e.g., CAL-B) for improved substrate recognition.
  • Solvent engineering : Use ionic liquids to stabilize enzyme conformations.
  • Process intensification : Continuous flow systems to reduce reaction time and increase ee .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。